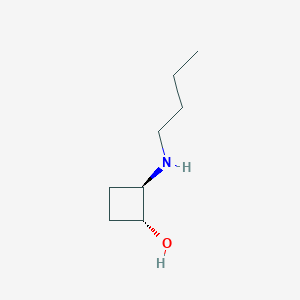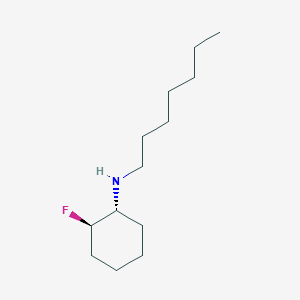![molecular formula C10H16N2O B1485607 trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol CAS No. 2165773-64-6](/img/structure/B1485607.png)
trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[2-(1H-pyrrol-1-yl)ethyl]amino]cyclobutan-1-ol, or trans-2-PEC, is an organic compound with a wide range of applications. It is a cyclic ether with a nitrogen-containing heterocyclic ring, and is a key component in the synthesis of several pharmaceuticals and other compounds. Trans-2-PEC is also used in various scientific research applications, such as in the study of the mechanism of action and biochemical and physiological effects of certain compounds.
Mécanisme D'action
The mechanism of action of trans-2-PEC is not yet fully understood. However, it has been suggested that trans-2-PEC may act as a modulator of the receptor-mediated signal transduction pathways. In particular, trans-2-PEC has been shown to interact with various G-protein coupled receptors, which are involved in the regulation of various cellular functions. Additionally, trans-2-PEC has been shown to modulate the activity of certain ion channels, which may play a role in the mechanism of action of trans-2-PEC.
Biochemical and Physiological Effects
Trans-2-PEC has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, trans-2-PEC has been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which may be involved in the regulation of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-2-PEC is a useful compound for laboratory experiments due to its low cost and ease of synthesis. Additionally, trans-2-PEC is relatively stable and can be stored for long periods of time without significant degradation. However, trans-2-PEC is not soluble in water, and thus may not be suitable for use in certain experiments. Additionally, trans-2-PEC may interact with other compounds, and thus may not be suitable for use in certain experiments.
Orientations Futures
There are a variety of potential future directions for trans-2-PEC research. For example, further research could be conducted into the mechanism of action of trans-2-PEC, as well as its effects on various biochemical and physiological processes. Additionally, further research could be conducted into the potential applications of trans-2-PEC in drug delivery and other therapeutic applications. Additionally, further research could be conducted into the potential for trans-2-PEC to be used as an additive in various industrial processes. Finally, further research could be conducted into the potential for trans-2-PEC to be used as a precursor for other compounds.
Applications De Recherche Scientifique
Trans-2-PEC is a useful compound in scientific research, particularly in the study of the mechanism of action and biochemical and physiological effects of certain compounds. It has been used in a variety of studies, including investigations into the effects of drugs on the central nervous system and the role of neurotransmitters in cognitive processes. Additionally, trans-2-PEC has been used in studies examining the effects of certain compounds on cancer cells and the potential for drug delivery.
Propriétés
IUPAC Name |
(1R,2R)-2-(2-pyrrol-1-ylethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-10-4-3-9(10)11-5-8-12-6-1-2-7-12/h1-2,6-7,9-11,13H,3-5,8H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZUEKQGRDQIKA-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCN2C=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCN2C=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485524.png)
![1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485525.png)
![trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol](/img/structure/B1485527.png)


![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)
![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)
amino}cyclobutan-1-ol](/img/structure/B1485537.png)
![trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485539.png)
![1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485541.png)



![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclopentan-1-amine](/img/structure/B1485547.png)